molecular formula C19H25BFNO4 B2649113 Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate CAS No. 2095464-28-9

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Cat. No. B2649113
CAS RN: 2095464-28-9
M. Wt: 361.22
InChI Key: WJPUUSBACLODRF-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a chemical compound with the CAS number 1073338-93-8 . It has a molecular formula of C18H24BFN2O4 and a molecular weight of 362.2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes such as boiling point, melting point, and density. Unfortunately, the search results do not provide specific information on these properties for this compound .

Scientific Research Applications

Structural and Physicochemical Analysis Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate serves as a crucial intermediate for 1H-indazole derivatives. This compound undergoes comprehensive analysis involving spectroscopic techniques (FTIR, NMR, MS) and X-ray diffraction, augmented by density functional theory (DFT) calculations. The DFT studies align with experimental findings, revealing the compound's stable and unstable conformers. Further investigations delve into its molecular electrostatic potential and frontier molecular orbitals, underlining its significant structural and physicochemical attributes (Ye et al., 2021).

Synthesis as a Biologically Active Intermediate The compound is identified as an essential intermediate in synthesizing various biologically active compounds, including crizotinib. The synthesis process is meticulously documented, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and culminating in the confirmation of its structure through MS and 1HNMR spectrum analyses. The synthesis process's efficiency is denoted by a total yield of 49.9% (Kong et al., 2016).

Radiopharmaceutical Synthesis The compound is instrumental in synthesizing fluorine-18 labeled radiopharmaceuticals, notably in the one-step synthesis of [(18) F]T807. This synthesis method is recognized for its efficiency, yielding a compound vital for imaging paired helical filaments of tau in early clinical trials. The process involves using a soluble protected precursor and optimized reaction conditions, signifying its role in the facile production of clinically relevant radiopharmaceuticals (Shoup et al., 2013).

Efflux Pump Inhibition Research highlights the synthesis of 1‐(1H‐indol‐3‐yl)ethanamine derivatives, including tert-butyl derivatives, which demonstrate significant inhibitory effects on the Staphylococcus aureus NorA efflux pump. This inhibition potentially contributes to restoring the antibacterial activity of ciprofloxacin against resistant strains, marking the compound's importance in developing treatments against drug-resistant bacterial infections (Héquet et al., 2014).

Fluorescence Quenching in Polymer Studies In the field of polymer science, the compound is used in synthesizing an anionic water-soluble polymer, which is then analyzed for its fluorescence quenching properties in the presence of various proteins. This study contributes valuable insights into the interactions between polymers and proteins, which is critical for understanding and developing new materials for biomedical applications (Wei, 2011).

Safety and Hazards

The safety and hazards associated with a chemical compound refer to the potential risks and precautions associated with its handling and use. Unfortunately, the search results do not provide specific information on the safety and hazards of this compound .

properties

IUPAC Name

tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPUUSBACLODRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

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